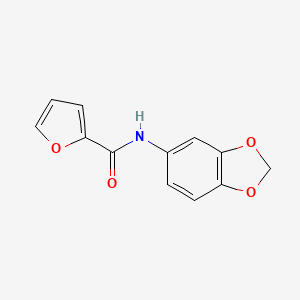

N-1,3-benzodioxol-5-yl-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-1,3-benzodioxol-5-yl-2-furamide is an organic compound . It belongs to the class of compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide: has been studied for its potential as an anticancer agent. Compounds with the 1,3-benzodioxol-5-yl moiety have been designed to target various cancer cell lines. For instance, derivatives of this compound have shown activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The structure–activity relationship studies suggest that these compounds can serve as templates for further optimization in the development of indole anticancer molecules.

Antidiabetic Potential

Research has also explored the antidiabetic potential of benzodioxol derivatives. These compounds have been characterized and tested both in vitro and in vivo for their efficacy against α-amylase, an enzyme relevant to diabetes management. Some derivatives have displayed potent α-amylase inhibition while showing negligible cytotoxicity against normal cell lines, indicating their safety and potential as antidiabetic agents .

Antioxidant Properties

The antioxidant activity of compounds containing the 1,3-benzodioxole moiety is another area of interest. These compounds have been reported to possess significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

Sedative Effects

Benzodioxol derivatives have been investigated for their sedative properties. The presence of the 1,3-benzodioxole structure is associated with sedative effects, which could be useful in the development of new sedatives or anxiolytic drugs .

Anticonvulsant Uses

Additionally, the anticonvulsant activity of benzodioxol derivatives is a significant application. These compounds may help in the treatment of convulsive disorders, offering a new avenue for anticonvulsant drug development .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are believed to target microtubules and their component protein, tubulin , which are crucial for cell division and are common targets for anticancer agents .

Mode of Action

Related compounds have been shown to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure . This causes a mitotic blockade and induces cell apoptosis, effectively inhibiting the proliferation of cancer cells .

Pharmacokinetics

The compound’s physical and chemical properties such as density (1424g/cm3), boiling point (2703ºC at 760 mmHg), and molecular weight (23120400) have been reported . These properties could potentially influence its pharmacokinetics and bioavailability.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)furan-2-carboxamide could potentially have similar effects.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZQUUFEQWTGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349887 |

Source

|

| Record name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5246-86-6 |

Source

|

| Record name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)